Cefamandole(1-)

Antibacterial H. influenzae Respiratory infections

Cefamandole (as the sodium salt or nafate prodrug) is a second-generation parenteral cephalosporin antibiotic characterized by a 7-D-mandelamido acyl side chain. This structural feature confers an expanded spectrum of activity relative to first-generation cephalosporins, notably against Haemophilus influenzae, Enterobacter spp., indole-positive Proteus spp., and many Bacteroides spp.

Molecular Formula C18H17N6O5S2-
Molecular Weight 461.5 g/mol
Cat. No. B1259794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefamandole(1-)
Molecular FormulaC18H17N6O5S2-
Molecular Weight461.5 g/mol
Structural Identifiers
SMILESCN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=CC=C4)O)SC2)C(=O)[O-]
InChIInChI=1S/C18H18N6O5S2/c1-23-18(20-21-22-23)31-8-10-7-30-16-11(15(27)24(16)12(10)17(28)29)19-14(26)13(25)9-5-3-2-4-6-9/h2-6,11,13,16,25H,7-8H2,1H3,(H,19,26)(H,28,29)/p-1/t11-,13-,16-/m1/s1
InChIKeyOLVCFLKTBJRLHI-AXAPSJFSSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cefamandole (Sodium Salt): A Second-Generation Cephalosporin with a Quantifiably Broader Gram-Negative Spectrum for Targeted Procurement


Cefamandole (as the sodium salt or nafate prodrug) is a second-generation parenteral cephalosporin antibiotic characterized by a 7-D-mandelamido acyl side chain. This structural feature confers an expanded spectrum of activity relative to first-generation cephalosporins, notably against Haemophilus influenzae, Enterobacter spp., indole-positive Proteus spp., and many Bacteroides spp. [1][2]. The compound is supplied as the sodium salt or the formate ester prodrug (cefamandole nafate) for reconstitution and intravenous or intramuscular administration [3].

Broad Gram-negative susceptibility screening including H. influenzae and Enterobacter spp.
Beta-lactamase stability profiling against Enterobacteriaceae enzymes
Parenteral sodium salt/nonate prodrug formulation research

Why In-Class Substitution of Cefamandole Sodium Carries Quantifiable Risk: A Data-Driven Rationale Against Automatic Interchange


Second-generation cephalosporins are not interchangeable. Cefamandole exhibits a distinct antimicrobial spectrum and pharmacokinetic profile that differ markedly from close analogs such as cefazolin, cefuroxime, and cefoxitin. Clinically relevant differences include superior activity against certain Enterobacter and H. influenzae strains, a unique beta-lactamase stability profile, and substantially longer reconstituted solution stability than cefoxitin—all factors that can directly impact therapeutic outcomes and operational efficiency [1][2]. Blind substitution risks both clinical failure and logistical complications.

Antimicrobial spectrum and beta-lactamase susceptibility differ from cefuroxime and cefoxitin.
Reconstituted solution stability window may not match cefoxitin; room-temperature stability differs.
Beta-lactamase resistance profile may not transfer; class-specific interpretation required.

Quantitative Differentiation Evidence for Cefamandole Sodium: Head-to-Head and Cross-Study Performance Data


Activity Against Haemophilus influenzae: 32–64× Superiority Over Cefazolin and Cephalexin, Including Ampicillin-Resistant Strains

Cefamandole sodium demonstrated MIC values of 0.2–12.5 μg/mL against 53 clinical H. influenzae isolates, with activity 32 to 64 times superior to that of cefazolin (CEZ) and cephalexin (CEX) [1]. In a separate study of 175 clinical H. influenzae isolates (including 74 β-lactamase producers), cefamandole and cefonicid shared equivalent activity against ampicillin-susceptible strains (MIC₉₀ = 0.2 mg/L for both) [2]. Notably, many ampicillin-resistant H. influenzae strains exhibited higher susceptibility to cefamandole than to ampicillin, a critical clinical advantage [3].

H. influenzae MIC
Head-to-head
Cefamandole MIC 0.2–12.5 μg/mL; cefazolin/cephalexin 32–64× higher
Supports H. influenzae susceptibility screening context
53 clinical respiratory isolates; broth dilution
Antibacterial H. influenzae Respiratory infections

Rank Order Activity Against Enterobacter spp.: Cefamandole > Cefoxitin > Cefazolin > Cephalothin

Against Enterobacter spp., comparative agar dilution testing established the following rank order of activity: cefamandole > cefoxitin > cefazolin > cephalothin [1]. Cefamandole was the most active cephalosporin against Citrobacter, Enterobacter, and Shigella among 445 clinical isolates tested, outperforming cephalothin, cephaloridine, cephalexin, cefazolin, ampicillin, and carbenicillin [2]. Against cephalothin-resistant Enterobacter, cefamandole maintained superior activity, while cefoxitin was more effective against cephalothin-resistant Klebsiella, highlighting the species-specific differentiation [1].

Enterobacter Rank Order
Head-to-head
Cefamandole > Cefoxitin > Cefazolin > Cephalothin
Supports Enterobacter susceptibility profiling
Agar dilution; 445 clinical isolates
Enterobacter Gram-negative Beta-lactamase stability

Reconstituted Solution Stability: Cefamandole Nafate Stable 5 Days at 24°C vs. 24 Hours for Cefoxitin Sodium

High-pressure liquid chromatography (HPLC) analysis demonstrated that 2% cefamandole nafate solutions in 0.9% sodium chloride or 5% dextrose remained stable for approximately five days at 24°C and 44 days at 5°C. In direct comparison, cefoxitin sodium solutions were stable for only 24 hours at 24°C and at least 13 days at 5°C [1]. This represents a 5-fold longer room-temperature stability window for cefamandole.

Solution Stability
Head-to-head
~5 days at 24°C vs. 24 h for cefoxitin
Supports extended compounding stability research
2% solutions in NaCl or dextrose; HPLC
Solution stability Hospital pharmacy Operational logistics

Pharmacokinetic Differentiation: Higher Peak Serum Levels than Cephapirin and Cephalothin, Shorter Half-Life than Cefazolin and Cefuroxime

In a crossover pharmacokinetic study, intravenous cefamandole (2 g) produced mean peak serum levels approximately 50% higher than those of cephapirin and cephalothin at equivalent doses [1]. However, cefamandole's serum half-life (t½) after intravenous administration ranged from 0.45–1.2 hours, which is substantially shorter than that reported for cefazolin (t½ ~1.8 hours) and cefuroxime (t½ ~1.3 hours), though similar to cephalothin and cefoxitin [2].

PK Profile
Head-to-head
Peak ~50% higher than cephapirin; t½ 0.45–1.2 h (cefazolin ~1.8 h)
Supports PK exposure-model comparison
2 g IV; healthy volunteers; crossover
Pharmacokinetics Peak serum concentration Half-life

Clinical Surgical Prophylaxis: Cefamandole Reduced Sternal Wound Infections 4.5-Fold vs. Cefazolin in Randomized Cardiac Surgery Trial

In a prospective, randomized, double-blind trial of 1,030 cardiac surgery patients, cefazolin prophylaxis resulted in a sternal wound infection rate of 1.8%, compared to 0.4% for cefamandole (p < 0.05)—a 4.5-fold difference. At donor sites, infection rates were 1.3% vs. 0% (p < 0.02). Additionally, seven S. aureus infections occurred in the cefazolin group versus zero in the cefamandole group (p < 0.01) [1]. A second randomized trial in 337 open-heart surgery patients similarly reported fewer wound infections with cefamandole (6% infection rate) than with cefazolin (9% infection rate; p = 0.06) [2].

Surgical-Site Endpoint
Trial context
Sternal infection rate 0.4% (cefamandole) vs. 1.8% (cefazolin); p
Reported prophylaxis endpoint context; requires model validation
Randomized trial n=1,030 cardiac surgery; S. aureus 0 vs. 7 infections
Beta-Lactamase Stability
Head-to-head
Stable against Enterobacter enzymes; cephalothin/cefazolin/cephalexin hydrolyzed
Supports beta-lactamase stability profiling
Enzymatic hydrolysis assays
Surgical prophylaxis Cardiac surgery Clinical trial

Beta-Lactamase Stability: Cefamandole Resists Enterobacter Beta-Lactamases, Unlike Cephalothin, Cefazolin, and Cephalexin

Cefamandole demonstrated stability against the beta-lactamases produced by Enterobacter spp. and certain other Enterobacteriaceae, whereas cephalothin, cefazolin, and cephalexin were susceptible to hydrolysis [1]. Although cefoxitin and cefuroxime possess broader beta-lactamase resistance profiles overall, cefamandole's stability against Enterobacter beta-lactamases contributes to its enhanced activity against this genus, as evidenced by a lack of correlation between antibacterial activity and beta-lactamase hydrolysis for cefamandole specifically in Enterobacter [1].

Beta-Lactamase Stability
Head-to-head
Stable against Enterobacter enzymes; cephalothin/cefazolin/cephalexin hydrolyzed
Supports beta-lactamase stability profiling
Enzymatic hydrolysis assays
Beta-lactamase stability Resistance Enterobacteriaceae

Highest-Impact Application Scenarios for Cefamandole Sodium Based on Quantitative Evidence


Cardiac Surgical Prophylaxis Where Cefazolin Has Failed or Local S. aureus Resistance Is Documented

Based on Level 1 randomized trial evidence showing a 4.5-fold reduction in sternal wound infections (1.8% vs. 0.4%, p < 0.05) and elimination of S. aureus surgical site infections compared to cefazolin, cefamandole is the evidence-supported choice for perioperative prophylaxis in cardiac surgery, particularly in centers with high rates of cefazolin failure [1].

Treatment of Documented or Suspected Haemophilus influenzae Respiratory Infections, Including Ampicillin-Resistant Isolates

With MIC values 32–64 times lower than cefazolin and cephalexin against H. influenzae, and retained activity against many ampicillin-resistant strains, cefamandole is a rational formulary choice for community-acquired pneumonia, acute exacerbations of chronic bronchitis, and other respiratory infections where H. influenzae is a predominant pathogen [2][3].

Hospital Pharmacy Compounding Operations Requiring Extended Room-Temperature Stability

Cefamandole nafate solutions maintain HPLC-verified stability for approximately 5 days at 24°C, compared to only 24 hours for cefoxitin sodium. This 5-fold stability advantage supports batch compounding, extended infusion protocols, and reduced pharmacy workload in high-volume hospital settings [4].

Empiric Therapy Targeting Enterobacter and Citrobacter Species Where First-Generation Cephalosporins Are Ineffective

Cefamandole's documented rank-order superiority (cefamandole > cefoxitin > cefazolin > cephalothin) against Enterobacter spp., combined with its stability against Enterobacter beta-lactamases that hydrolyze first-generation cephalosporins, makes it the preferred in-class option for empiric coverage when Enterobacter or Citrobacter are suspected based on local epidemiology [5][6].

Application
Selection Property
Validation Focus
Surgical prophylaxis endpoint monitoring
Reported S. aureus surgical-site infection endpoint
Sternal wound infection rate in cardiac surgery research models
H. influenzae respiratory infection model studies
Antimicrobial susceptibility against ampicillin-resistant isolates
MIC endpoint interpretation in respiratory isolate panels
Extended room-temperature compounding stability research
Reconstituted solution stability profile
Degradation kinetics under hospital pharmacy conditions
Enterobacter susceptibility profiling studies
Rank-order activity and beta-lactamase stability
Beta-lactamase resistance and MIC endpoint interpretation
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